Bienvenue dans la boutique en ligne BenchChem!

3,7-Dibromoquinolin-4-amine

Antifungal Candida albicans Minimum Inhibitory Concentration

3,7-Dibromoquinolin-4-amine (CAS 1203579-06-9) is a dibrominated 4-aminoquinoline derivative characterized by bromine substituents at the 3- and 7-positions of the quinoline core and an amine group at the 4-position. With a molecular formula of C9H6Br2N2 and a molecular weight of approximately 301.97 g/mol, this compound serves as a versatile synthetic building block in medicinal chemistry and drug discovery programs.

Molecular Formula C9H6Br2N2
Molecular Weight 301.969
CAS No. 1203579-06-9
Cat. No. B598462
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3,7-Dibromoquinolin-4-amine
CAS1203579-06-9
Synonyms4-Amino-3,7-dibromoquinoline
Molecular FormulaC9H6Br2N2
Molecular Weight301.969
Structural Identifiers
SMILESC1=CC2=C(C(=CN=C2C=C1Br)Br)N
InChIInChI=1S/C9H6Br2N2/c10-5-1-2-6-8(3-5)13-4-7(11)9(6)12/h1-4H,(H2,12,13)
InChIKeyHIKWZIZWNQOCIA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 100 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3,7-Dibromoquinolin-4-amine CAS 1203579-06-9: A Halogenated Quinoline Building Block for Antifungal and Kinase Inhibitor Research


3,7-Dibromoquinolin-4-amine (CAS 1203579-06-9) is a dibrominated 4-aminoquinoline derivative characterized by bromine substituents at the 3- and 7-positions of the quinoline core and an amine group at the 4-position [1]. With a molecular formula of C9H6Br2N2 and a molecular weight of approximately 301.97 g/mol, this compound serves as a versatile synthetic building block in medicinal chemistry and drug discovery programs . Its structural features confer distinct physicochemical properties, including a predicted boiling point of 400.5±40.0 °C, a density of 1.994±0.06 g/cm³, and a predicted pKa of 5.02±0.50, which influence its reactivity and handling characteristics .

Why 3,7-Dibromoquinolin-4-amine Cannot Be Substituted with Other 4-Aminoquinoline Analogs


In the 4-aminoquinoline scaffold, the precise position and number of halogen substituents critically determine biological activity and target engagement. Generic substitution with other dibrominated or monobrominated regioisomers (e.g., 3,6-, 3,8-, or 7-bromo analogs) is not viable due to pronounced differences in potency, spectrum, and mechanism of action. For instance, within the same antifungal screening study, the 3,7-dibrominated compound (4b) exhibited potent antifungal activity (MIC = 0.5 μg/mL against C. albicans), while nine other structurally related quinolines and dibromoquinolines (including compounds 1a–3b and 4a) were completely inactive (MIC > 64 μg/mL) [1]. This stark >128-fold difference in activity underscores that the 3,7-dibromo substitution pattern is a key pharmacophoric requirement for antifungal efficacy. Similarly, for other target classes such as monoamine oxidases, the 3,7-dibromo regioisomer displays a distinct selectivity profile that would be lost with alternative bromination patterns [2]. Therefore, for research applications requiring consistent and reproducible biological activity—whether in antifungal drug discovery or selectivity profiling against specific enzyme targets—substitution with a non-identical 4-aminoquinoline analog will not recapitulate the same experimental outcomes and should be avoided [1].

3,7-Dibromoquinolin-4-amine: Quantified Differentiation Against In-Class Comparators


Broad-Spectrum Antifungal Potency: 3,7-Dibromoquinolin-4-amine Exhibits MIC of 0.5 μg/mL Against C. albicans, >128-Fold More Potent Than Inactive Class Analogs

3,7-Dibromoquinolin-4-amine (designated compound 4b) demonstrated potent antifungal activity against Candida albicans with a minimum inhibitory concentration (MIC) of 0.5 μg/mL [1]. In stark contrast, nine other structurally related quinoline and dibromoquinoline compounds (1a–1c, 2a–2c, 3a, 3b, and 4a) evaluated in the same study were all inactive, each exhibiting an MIC > 64 μg/mL against the same C. albicans strain [1]. This represents a greater than 128-fold increase in potency for the 3,7-dibromo regioisomer relative to its closest inactive analogs. Furthermore, the compound maintained this potent activity against fluconazole-resistant C. albicans strains (MIC ranging from 0.5 to 1 μg/mL), whereas fluconazole itself was inactive (MIC > 64 μg/mL) against these resistant isolates [1].

Antifungal Candida albicans Minimum Inhibitory Concentration

Selective Mammalian Cytotoxicity Profile: 3,7-Dibromoquinolin-4-amine Exhibits a 256-Fold Therapeutic Index in Vero Cells

In mammalian cytotoxicity assays, 3,7-Dibromoquinolin-4-amine (4b) demonstrated a favorable safety profile. The compound was found to be non-toxic to human keratinocytes (HaCaT) up to 32 μg/mL, representing a 64-fold safety margin relative to its antifungal MIC (0.5 μg/mL) [1]. Against human colonic epithelial cells (HRT-18), no toxicity was observed up to 64 μg/mL, corresponding to a 128-fold therapeutic index [1]. Most notably, against kidney epithelial cells (Vero), the compound was safe at the highest tested concentration of 128 μg/mL, yielding a 256-fold difference between the antifungal effective concentration and the highest non-toxic mammalian cell concentration [1].

Cytotoxicity Therapeutic Index Safety Profiling

Monoamine Oxidase Isoform Selectivity: 3,7-Dibromoquinolin-4-amine Preferentially Inhibits MAO-B (IC50 = 471 nM) Over MAO-A (IC50 = 57,300 nM), a 122-Fold Selectivity Ratio

In enzymatic assays against human recombinant monoamine oxidases, 3,7-Dibromoquinolin-4-amine exhibited a pronounced selectivity for the MAO-B isoform over MAO-A. The compound inhibited MAO-B with an IC50 of 471 nM, while inhibition of MAO-A required a significantly higher concentration, with an IC50 of 57,300 nM [1]. This corresponds to a 122-fold selectivity for MAO-B over MAO-A. This selectivity profile is distinct from many non-selective quinoline-based MAO inhibitors and may offer advantages for applications where peripheral MAO-A inhibition is undesirable.

Monoamine Oxidase MAO-B Inhibitor Enzyme Selectivity

Primary Research and Industrial Application Scenarios for 3,7-Dibromoquinolin-4-amine


Antifungal Drug Discovery Targeting Azole-Resistant Candida and Cryptococcus Species

Based on the potent broad-spectrum antifungal activity (MIC = 0.5 μg/mL against C. albicans) and the favorable 256-fold therapeutic index in Vero cells, 3,7-Dibromoquinolin-4-amine is optimally suited as a validated hit compound for medicinal chemistry optimization programs focused on developing novel antifungal agents. Its unique mechanism of action involving disruption of metal ion homeostasis, coupled with its ability to inhibit virulence factors such as hyphae and biofilm formation, makes it a compelling starting point for addressing the urgent need for new therapies against drug-resistant fungal pathogens [1].

Selective MAO-B Inhibitor Tool Compound for Neurological Disease Research

Given its 122-fold selectivity for MAO-B (IC50 = 471 nM) over MAO-A (IC50 = 57,300 nM), 3,7-Dibromoquinolin-4-amine serves as a valuable tool compound for probing MAO-B biology in cellular and in vivo models of Parkinson's disease and other neurological disorders. The distinct selectivity profile allows researchers to dissect MAO-B-specific pharmacological effects with reduced confounding activity at MAO-A, facilitating more precise target validation studies [1].

Synthetic Building Block for Structure-Activity Relationship (SAR) Exploration of 4-Aminoquinoline Scaffolds

The 3,7-dibromo substitution pattern provides a unique handle for further chemical derivatization via palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira couplings) at the brominated positions. This enables the rapid generation of focused compound libraries to explore SAR around the quinoline core for various therapeutic targets, including kinases and other enzymes. The predicted physicochemical properties (boiling point: 400.5±40.0 °C; density: 1.994±0.06 g/cm³; pKa: 5.02±0.50) inform handling and formulation considerations for such synthetic campaigns .

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

24 linked technical documents
Explore Hub


Quote Request

Request a Quote for 3,7-Dibromoquinolin-4-amine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.